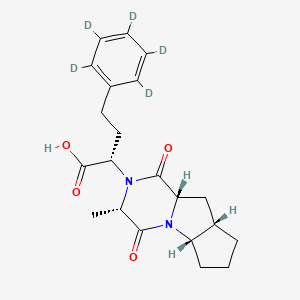

Ramiprilat Diketopiperazine-d5

Description

Contextualization of Ramipril (B1678797) Degradation Products in Pharmaceutical Science

Ramipril, an angiotensin-converting enzyme (ACE) inhibitor, is a prodrug that is metabolized in the liver to its active form, ramiprilat (B1678798). fda.govebmconsult.comijpsonline.com Ramiprilat is a potent inhibitor of ACE, the enzyme responsible for the conversion of angiotensin I to the vasoconstrictor angiotensin II. fda.govebmconsult.com However, ramipril is susceptible to degradation, particularly through two primary pathways: hydrolysis to the active metabolite ramiprilat (also known as Impurity E) and intramolecular cyclization to form ramipril diketopiperazine (Impurity D). spectroscopyonline.comgoogle.com The formation of these and other impurities is a significant concern in the pharmaceutical industry, as they can impact the efficacy and safety of the final drug product. ontosight.ai Regulatory bodies like the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) have established limits for these impurities to ensure the quality and purity of ramipril formulations. google.comontosight.ai

The stability of ramipril is influenced by factors such as temperature and humidity. mdpi.comnih.gov Studies have shown that under dry air conditions, the primary degradation product is the diketopiperazine derivative. mdpi.comresearchgate.net The formation of ramipril diketopiperazine is considered an inactivation pathway, as this compound does not possess the therapeutic activity of ramiprilat. google.comgoogle.com Therefore, meticulous analytical monitoring is essential throughout the drug's lifecycle.

Significance of Ramiprilat Diketopiperazine as a Relevant Chemical Entity

Ramiprilat diketopiperazine, also referred to as Ramipril Impurity K, is a key degradation product formed from the active metabolite, ramiprilat. caymanchem.comsynzeal.comsynthinkchemicals.commedchemexpress.com Its presence in pharmaceutical preparations is an indicator of ramiprilat degradation. While ramipril diketopiperazine (Impurity D) forms from the prodrug ramipril, ramiprilat diketopiperazine (Impurity K) is the corresponding cyclized product of the active metabolite, ramiprilat. medchemexpress.comsynzeal.com

The monitoring of ramiprilat diketopiperazine is crucial for several reasons. Firstly, its formation represents a loss of the active therapeutic agent, potentially reducing the drug's effectiveness. Secondly, the presence of impurities must be controlled within strict regulatory limits to ensure patient safety. ontosight.ai Research has been conducted to understand the conditions that favor the formation of diketopiperazine derivatives to minimize their presence in the final drug product. google.comgoogle.com For instance, the pH of the formulation can influence the degradation pathway, with basic conditions favoring the formation of the active metabolite ramiprilat over the inactive diketopiperazine. google.comgoogle.com

Rationale for Deuterated Analog Research (Ramiprilat Diketopiperazine-d5) in Advanced Studies

In modern analytical chemistry, particularly in quantitative bioanalysis using techniques like liquid chromatography-mass spectrometry (LC-MS), stable isotopically labeled (SIL) internal standards are the preferred choice for achieving high precision and accuracy. clearsynth.comscispace.comaptochem.com this compound is a deuterated analog of Ramiprilat Diketopiperazine, meaning that five hydrogen atoms in the molecule have been replaced with their heavier isotope, deuterium (B1214612). pharmaffiliates.com

The rationale for using deuterated internal standards like this compound is compelling. smolecule.com An ideal internal standard co-elutes with the analyte of interest and exhibits similar behavior during sample extraction and ionization in the mass spectrometer. aptochem.com Because deuterated standards have nearly identical chemical and physical properties to their non-labeled counterparts, they can effectively compensate for variations in sample preparation and matrix effects, which are common challenges in complex biological samples. clearsynth.comtexilajournal.com This leads to more robust and reliable quantitative results. scispace.com The mass difference between the deuterated standard and the analyte allows them to be distinguished by the mass spectrometer, enabling accurate quantification. aptochem.com

The use of this compound as an internal standard is particularly valuable in pharmacokinetic studies, where precise measurement of drug metabolites in biological fluids is essential. smolecule.com It allows researchers to confidently track the concentration of the Ramiprilat Diketopiperazine impurity over time, contributing to a comprehensive understanding of the drug's metabolic profile.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C21H26N2O4 |

|---|---|

Molecular Weight |

375.5 g/mol |

IUPAC Name |

(2S)-2-[(2S,6S,8S,11S)-11-methyl-9,12-dioxo-1,10-diazatricyclo[6.4.0.02,6]dodecan-10-yl]-4-(2,3,4,5,6-pentadeuteriophenyl)butanoic acid |

InChI |

InChI=1S/C21H26N2O4/c1-13-19(24)23-16-9-5-8-15(16)12-18(23)20(25)22(13)17(21(26)27)11-10-14-6-3-2-4-7-14/h2-4,6-7,13,15-18H,5,8-12H2,1H3,(H,26,27)/t13-,15-,16-,17-,18-/m0/s1/i2D,3D,4D,6D,7D |

InChI Key |

DZRWPCCIYKIPJW-FLNFVANWSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])CC[C@@H](C(=O)O)N2[C@H](C(=O)N3[C@H]4CCC[C@H]4C[C@H]3C2=O)C)[2H])[2H] |

Canonical SMILES |

CC1C(=O)N2C3CCCC3CC2C(=O)N1C(CCC4=CC=CC=C4)C(=O)O |

Origin of Product |

United States |

Ii. Synthesis and Isotopic Labeling of Ramiprilat Diketopiperazine D5

Strategies for Deuterium (B1214612) Incorporation in Complex Organic Molecules

The introduction of deuterium into complex organic molecules can be achieved through various methods, broadly categorized as isotopic exchange reactions and stepwise synthesis using labeled precursors. researchgate.net

Hydrogen-Deuterium Exchange (H/D Exchange): This is a common and often cost-effective method where hydrogen atoms in a molecule are swapped for deuterium atoms. mdpi.com This can be catalyzed by acids, bases, or transition metals (e.g., platinum, palladium, rhodium, iridium). oup.comyoutube.comnih.gov For aromatic systems, such as the phenyl group in Ramiprilat (B1678798) Diketopiperazine, transition metal-catalyzed exchange with a deuterium source like deuterium oxide (D₂O) or deuterium gas (D₂) is particularly effective. oup.comlibretexts.org

Stepwise Synthesis: This approach involves building the target molecule from smaller, commercially available deuterated starting materials. researchgate.netbeilstein-journals.org For instance, a deuterated amino acid could be incorporated early in the synthesis of a peptide-like molecule. While this method offers precise control over the location of the deuterium labels, it can be more expensive and require a longer synthetic route. mdpi.com

Reductive Deuteration: This technique introduces deuterium by the reduction of unsaturated bonds (e.g., alkenes, alkynes) or carbonyl groups using deuterated reducing agents like sodium borodeuteride (NaBD₄) or lithium aluminum deuteride (LiAlD₄). researchgate.net

The choice of strategy depends on the complexity of the target molecule, the desired position of the deuterium atoms, and the stability of the compound under the reaction conditions. For Ramiprilat Diketopiperazine-d5, with deuteration on the phenyl ring, H/D exchange is a highly plausible and efficient strategy.

Synthetic Pathways for this compound Preparation

The specific synthesis of this compound is not widely published in detail, necessitating a proposed pathway based on established chemical principles and the known synthesis of Ramipril (B1678797) and its derivatives. google.comgoogle.comnih.gov

A logical precursor for the synthesis would be either Ramiprilat or a closely related intermediate. The diketopiperazine ring system is a common degradation product of dipeptide-like structures, often formed through intramolecular cyclization. wikipedia.orgnih.govcaymanchem.com

A plausible synthetic approach could involve:

Starting Material: Beginning with a precursor containing the phenylpropyl amino acid moiety. A key intermediate in the synthesis of Ramipril itself is N-[1-(S)-(ethoxy carbonyl)-3-phenylpropyl]-L-alanine. core.ac.uk

Deuteration of the Precursor: The phenyl ring of this precursor can be deuterated using a suitable H/D exchange method.

Cyclization: The deuterated precursor would then be coupled with the bicyclic amino acid moiety of Ramipril, followed by cyclization to form the diketopiperazine ring. Alternatively, Ramipril itself could be deuterated and then induced to cyclize to the diketopiperazine.

| Precursor | Advantages | Disadvantages |

|---|---|---|

| Ramipril | Commercially available, well-characterized. | Deuteration conditions might affect other parts of the molecule; cyclization needs to be controlled. |

| Ramiprilat | Closer in structure to the final product. | May be less stable under certain deuteration conditions. |

| N-[1-(S)-(ethoxy carbonyl)-3-phenylpropyl]-L-alanine | Allows for deuteration of the phenyl ring at an early stage, potentially simplifying purification. | Requires subsequent coupling and cyclization steps. |

The "-d5" designation in this compound strongly suggests that the five deuterium atoms are located on the phenyl ring, replacing the five aromatic protons.

Catalytic H/D Exchange: A likely method for this transformation is the use of a heterogeneous catalyst like platinum on carbon (Pt/C) or palladium on carbon (Pd/C) in the presence of a deuterium source such as D₂O. oup.comnih.gov The reaction is often carried out at elevated temperatures in a sealed vessel to facilitate the exchange. ansto.gov.au

Homogeneous Catalysis: Iridium-based catalysts, such as Crabtree's catalyst, are also highly effective for the deuteration of aromatic rings under milder conditions. youtube.com

Acid-Catalyzed Exchange: Strong deuterated acids like D₂SO₄ can also promote H/D exchange on aromatic rings through electrophilic aromatic substitution. youtube.com

The choice of catalyst and conditions is crucial to achieve high levels of deuteration without causing unwanted side reactions or degradation of the complex molecule. youtube.com

The purification of the final deuterated product is critical to ensure its suitability as an analytical standard. moravek.com The goal is to remove any unreacted starting materials, non-deuterated or partially deuterated species, and any byproducts from the synthesis.

High-Performance Liquid Chromatography (HPLC): This is the most common and effective technique for purifying isotopically labeled pharmaceutical standards. acs.orgnih.gov Reversed-phase HPLC can separate compounds based on their polarity, and while the polarity difference between a deuterated and non-deuterated compound is small, it is often sufficient for separation. oup.com

Flash Chromatography: This technique may be used for a preliminary purification of the crude reaction mixture before final purification by HPLC.

Characterization: The purity and identity of the final product must be confirmed using analytical techniques such as:

Mass Spectrometry (MS): To confirm the molecular weight and the isotopic enrichment (the percentage of molecules that have been successfully deuterated).

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to show the absence of protons at the deuterated positions, while ²H NMR confirms the presence and location of the deuterium atoms. ansto.gov.au

| Technique | Purpose | Key Information Obtained |

|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Purification | Separation of deuterated compound from impurities. |

| Mass Spectrometry (MS) | Characterization | Molecular weight confirmation and isotopic enrichment. |

| Nuclear Magnetic Resonance (NMR) | Characterization | Confirmation of the sites and extent of deuteration. |

Challenges and Innovations in Deuterated Synthesis for Analytical Standards

The synthesis of deuterated compounds for use as analytical standards presents several challenges but has also seen significant innovation.

Challenges:

High Isotopic Purity: Achieving a high level of deuterium incorporation (typically >98%) is often necessary for a reliable internal standard. hilarispublisher.com

Regioselectivity: Controlling the exact location of the deuterium atoms can be difficult, especially in complex molecules with multiple potential sites for exchange. youtube.com

Back-Exchange: Deuterium atoms at certain positions can be labile and may exchange back to protons during purification or storage, compromising the integrity of the standard. hilarispublisher.com

Innovations:

Flow Chemistry: The use of continuous flow reactors for deuteration reactions can improve efficiency, safety, and scalability. nih.govbionauts.jp Flow systems allow for better control over reaction parameters like temperature and pressure, leading to higher and more consistent deuteration levels. tn-sanso.co.jp

Novel Catalysts: There is ongoing research into developing more active and selective catalysts for H/D exchange, including novel iron-based catalysts and photocatalysts. nih.govrsc.org These new catalysts can operate under milder conditions, making them suitable for a wider range of complex molecules.

Electrochemical Methods: Electrochemical synthesis offers a promising new approach for deuteration, potentially providing a safer and more environmentally friendly alternative to traditional methods. bionauts.jpresearchgate.net

Multicomponent Reactions: The use of deuterated building blocks in multicomponent reactions allows for the rapid synthesis of diverse libraries of deuterated compounds. beilstein-journals.org

These innovations are continually making the synthesis of deuterated standards like this compound more efficient, cost-effective, and accessible.

Formation and Degradation of Ramiprilat Diketopiperazine

Ramipril, a widely used angiotensin-converting enzyme (ACE) inhibitor, is susceptible to chemical degradation, leading to the formation of various impurities. Among these, the diketopiperazine (DKP) derivative is a significant product, formed through intramolecular cyclization. This article focuses on the mechanisms of its formation from the prodrug ramipril and the kinetic parameters governing these reactions. The principles discussed for the formation of the diketopiperazine structure are applicable to this compound, an isotopically labeled version of the diacid form of this degradant.

Iv. Advanced Analytical Methodologies for Ramiprilat Diketopiperazine D5

Chromatographic Techniques for Separation and Detection

Chromatography is the cornerstone for isolating Ramiprilat (B1678798) Diketopiperazine-d5 from complex biological matrices. The selection and optimization of the chromatographic method are critical for resolving the analyte from potential interferences, including the parent drug ramipril (B1678797), its active metabolite ramiprilat, and their non-deuterated counterparts.

High-Performance Liquid Chromatography (HPLC) is a widely employed technique for the analysis of ramipril and its related compounds. Method development for Ramiprilat Diketopiperazine-d5 focuses on achieving efficient separation and a stable baseline. A typical approach involves reversed-phase HPLC, which separates compounds based on their hydrophobicity.

Key parameters optimized during method development include:

Column: C18 columns are frequently chosen for their ability to retain and separate ramipril and its metabolites effectively. globalresearchonline.netnih.gov

Mobile Phase: An isocratic or gradient mobile phase is used, commonly consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer (such as phosphate (B84403) buffer or water with additives like formic acid or trifluoroacetic acid). globalresearchonline.netresearchgate.net The pH of the aqueous phase is adjusted to control the ionization state of the analytes and improve peak shape. For instance, a mobile phase of 20 mM phosphate buffer (pH 2.5) and acetonitrile (50:50, v/v) has been used for ramipril analysis. globalresearchonline.net

Flow Rate: Flow rates are typically maintained around 1.0 mL/min to ensure good separation within a reasonable analysis time. globalresearchonline.netnih.gov

Detection: While UV detection at wavelengths around 210 nm is common for ramipril, coupling HPLC with a mass spectrometer is the preferred method for analyzing isotopically labeled standards like this compound due to its superior specificity. nih.gov

Ultra-High Performance Liquid Chromatography (UHPLC) represents an evolution of HPLC, utilizing columns with smaller particle sizes (typically sub-2 µm). This results in significantly faster analysis times, improved resolution, and enhanced sensitivity. UHPLC systems operate at higher pressures than conventional HPLC systems.

For the analysis of ramipril-related compounds, a UHPLC system can drastically reduce the run time while maintaining excellent separation efficiency. nih.gov For instance, a UHPLC method for ramipril and ramiprilat utilized a gradient elution program with a total run time of 8 minutes, demonstrating the speed of this technique. nih.gov The application of UHPLC is particularly advantageous in high-throughput environments, such as in clinical and forensic toxicology, where rapid sample processing is required. nih.govresearchgate.net

The separation of diketopiperazine derivatives, which are formed via intramolecular cyclization, requires careful consideration of the stationary and mobile phases. mdpi.com

Stationary Phase: Reversed-phase columns, especially C18 (octadecylsilyl) bonded silica, are the standard choice. These non-polar stationary phases effectively retain the moderately non-polar diketopiperazine structure. Low-silanol activity columns can further improve peak shape by minimizing unwanted interactions. sielc.com

Mobile Phase: The mobile phase composition is critical for achieving separation from the parent drug and other metabolites.

Organic Modifier: Acetonitrile is often preferred over methanol (B129727) as it typically provides better peak shapes and lower backpressure. researchgate.netmdpi.com

Aqueous Phase: The pH and additives of the aqueous component are crucial. Using additives like formic acid or ammonium (B1175870) acetate (B1210297) is common, especially for LC-MS applications, as they are volatile and improve ionization efficiency. researchgate.netsielc.com For separating ramipril and its degradation product, a diketopiperazine derivative, a mobile phase of methanol-water-formaldehyde (49:50:1 v/v/v) has been reported. mdpi.com The choice of buffer and pH helps to control the retention time and selectivity of the separation.

Table 1: Examples of Chromatographic Conditions for Ramipril and Related Compounds

| Technique | Stationary Phase (Column) | Mobile Phase | Flow Rate | Reference |

|---|---|---|---|---|

| HPLC | Ace C18 (5 µm, 250×4.6 mm) | 20 mM phosphate buffer (pH 2.5) with 0.1% TFA : Acetonitrile (50:50, v/v) | 1.0 mL/min | globalresearchonline.net |

| HPLC | Hypersil MOS (5 µm, 250 mm × 4 mm) | Methanol : Water : Formaldehyde (49:50:1 v/v/v) | 0.5 mL/min | mdpi.com |

| UHPLC | Not specified | Gradient with 10 mM ammonium acetate in water (A) and methanol with 0.1% acetic acid (B) | 0.5 mL/min | nih.gov |

| HPLC | Genesis C18 (5 µm, 4.6×250 mm) | 0.01 M KH2PO4 buffer (pH 3.4) : Methanol : Acetonitrile (15:15:70 v/v/v) | 1.0 mL/min | nih.gov |

Mass Spectrometric Approaches for Detection and Quantification

Mass spectrometry (MS) is the definitive technique for the detection and quantification of this compound, offering unparalleled specificity and sensitivity. Its ability to distinguish between the deuterated standard and its non-deuterated analogue based on their mass difference is fundamental to its application.

LC-MS combines the separation power of HPLC or UHPLC with the detection capabilities of mass spectrometry. For analyzing compounds like this compound, an electrospray ionization (ESI) interface is typically used. ESI is a soft ionization technique that allows the intact molecule to be ionized, usually by protonation to form a molecular ion [M+H]⁺ in positive ion mode or deprotonation [M-H]⁻ in negative ion mode. mdpi.com

The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z). The molecular mass of the ramipril intramolecular cyclization product (diketopiperazine) has been confirmed as 398 g/mol using LC-MS, corresponding to the detected [M+H]⁺ ion. mdpi.comnih.gov For this compound, the expected molecular ion would be shifted by 5 mass units compared to the non-deuterated compound, allowing for unambiguous identification.

For quantitative analysis, tandem mass spectrometry (LC-MS/MS) is the gold standard. nih.gov This technique adds another layer of specificity by selecting the molecular ion of interest (the precursor ion), fragmenting it, and then detecting a specific fragment ion (the product ion). This process, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), significantly reduces background noise and enhances sensitivity.

In a typical assay, one MRM transition is monitored for the analyte (Ramiprilat Diketopiperazine) and another for the internal standard (this compound). The stable, isotopically labeled internal standard co-elutes with the analyte and experiences similar ionization and fragmentation, allowing it to correct for variations in sample preparation and instrument response.

While specific MRM transitions for this compound are not widely published, the methodology is well-established for ramipril and its deuterated standard, ramipril-d5 (B562201). For example, the transition of m/z 415.6 → 154.0 for ramipril and m/z 420.3 → 154.0 for ramipril-d5 has been used for quantification. researchgate.net A similar approach would be developed for Ramiprilat Diketopiperazine and its d5-labeled standard, identifying a stable precursor-product ion pair to ensure highly selective and sensitive quantification.

Table 2: Mass Spectrometric Parameters for Ramipril Analysis

| Analyte | Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) | Reference |

|---|---|---|---|---|

| Ramipril | Negative ESI | 415.6 | 154.0 | researchgate.net |

| Ramipril-d5 (Internal Standard) | Negative ESI | 420.3 | 154.0 | researchgate.net |

| Ramipril Diketopiperazine (DKP) | Positive ESI | 399 [M+H]⁺ | Not specified | mdpi.com |

Tandem Mass Spectrometry (LC-MS/MS) for Enhanced Selectivity and Sensitivity

Ionization Modes and Fragmentation Patterns

Mass spectrometry (MS) is a cornerstone technique for the analysis of this compound. Electrospray ionization (ESI) is a commonly employed ionization mode for this class of compounds due to the presence of ionizable groups like the carboxylic acid. ESI can be operated in both positive and negative ion modes. In positive ion mode, the molecule readily forms a protonated species, [M+H]⁺.

The fragmentation of diketopiperazines, the core structure of the compound, has been studied and typically follows predictable pathways. nih.govbit.edu.cn Common fragmentation patterns observed in tandem mass spectrometry (MS/MS) involve the neutral loss of carbon monoxide (CO) and water (H₂O) from the protonated parent molecule. nih.gov The specific fragmentation of this compound is influenced by its side chains. The bond between the diketopiperazine ring and the acetic acid side chain, as well as the bond to the deuterated phenylethyl side chain, are susceptible to cleavage.

Key fragmentation pathways for the protonated molecule include:

Loss of H₂O: Dehydration from the carboxylic acid group.

Loss of CO: A characteristic fragmentation of the diketopiperazine ring structure. researchgate.net

Side-chain cleavage: Fission of the bond connecting the deuterated phenylethyl group, leading to a characteristic ion.

The presence of the five deuterium (B1214612) atoms on the phenyl ring results in a 5 Dalton mass shift for any fragment ion that retains this group, which is fundamental for its differentiation from the non-labeled analyte.

Multiple Reaction Monitoring (MRM) Transition Optimization

For quantitative analysis using tandem mass spectrometry, Multiple Reaction Monitoring (MRM) is the technique of choice due to its high selectivity and sensitivity. The optimization of MRM transitions involves selecting a specific precursor ion (typically the protonated molecule, [M+H]⁺) and monitoring one or more of its characteristic product ions formed via collision-induced dissociation (CID).

For this compound, with a molecular weight of 375.47 g/mol , the precursor ion in positive ESI mode would be the [M+H]⁺ ion at m/z 376.5. clearsynth.com Optimization of collision energy is performed to maximize the signal of the most stable and intense product ions. While specific transitions for this exact molecule are proprietary to the laboratories developing the assays, likely transitions can be predicted based on the fragmentation patterns of related structures like Ramipril. uran.ua For instance, a common transition for Ramipril involves the precursor ion at m/z 417 fragmenting to a product ion at m/z 234. uran.ua For this compound, analogous transitions would be developed by identifying stable product ions resulting from the fragmentation discussed previously.

An example of a hypothetical, yet plausible, set of MRM transitions is presented in the table below.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Proposed Neutral Loss/Fragment Identity |

|---|---|---|---|

| This compound | 376.5 | 358.5 | H₂O |

| This compound | 376.5 | 272.2 | C₇D₅H₇ (Deuterated Phenylethyl group) |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS), utilizing technologies such as Time-of-Flight (TOF) or Orbitrap mass analyzers, is invaluable for the unambiguous identification of this compound. HRMS provides a highly accurate mass measurement of an ion, typically with an error of less than 5 parts per million (ppm). This accuracy allows for the determination of the elemental composition of the molecule and its fragments. researchgate.net

The theoretical monoisotopic mass of the [M+H]⁺ ion of this compound (C₂₁H₂₂D₅N₂O₄⁺) can be calculated with high precision. An experimental measurement that matches this theoretical value confirms the identity of the compound with a high degree of confidence, distinguishing it from other potential isobaric interferences. This is particularly crucial during impurity profiling and metabolite identification studies.

Spectroscopic Characterization Techniques

Beyond mass spectrometry, spectroscopic techniques are essential for the complete structural confirmation and analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for elucidating the chemical structure of organic molecules. For this compound, a suite of NMR experiments would be employed for full structural confirmation.

¹H NMR (Proton NMR): This would confirm the presence of various protons in the molecule. A key feature would be the significant reduction or complete absence of signals in the aromatic region (typically ~7.2 ppm) compared to its non-deuterated counterpart, confirming the d5-labeling on the phenyl ring. The remaining aliphatic protons on the cyclic core and side chains would provide distinct signals.

¹³C NMR (Carbon NMR): This technique identifies all unique carbon atoms in the structure. The spectrum would show characteristic signals for the carbonyl carbons of the amide and carboxylic acid groups (~170-180 ppm), the aliphatic carbons, and the carbons of the phenyl ring. spectroscopyonline.com

2D NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to establish connectivity between protons and carbons, allowing for the complete and unambiguous assignment of the entire molecular structure.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis and Real-time Monitoring

Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule. umich.edu For this compound, these techniques would detect vibrations characteristic of its key structural features.

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| O-H (Carboxylic Acid) | Stretching | 3300 - 2500 (broad) libretexts.org |

| C-H (Aliphatic) | Stretching | 3000 - 2850 libretexts.org |

| C=O (Amide & Carboxylic Acid) | Stretching | 1760 - 1650 (strong) libretexts.orgpressbooks.pub |

| N-H (Amide) | Stretching | ~3300 |

| C-N (Amide) | Stretching | 1320 - 1210 |

Furthermore, Raman spectroscopy is increasingly used as a Process Analytical Technology (PAT) tool for real-time monitoring in pharmaceutical manufacturing. nih.gov It can be implemented in-line to monitor chemical reactions or degradation processes. researchgate.net For instance, a Raman probe could be used to monitor the formation of Ramiprilat Diketopiperazine during stability studies of Ramipril formulations in real-time, providing immediate data on the degradation kinetics without the need for sample extraction and offline analysis. d-nb.info

Validation of Analytical Methods Employing this compound as Internal Standard

The use of a stable isotope-labeled internal standard (SIL-IS) like this compound is considered the gold standard in quantitative bioanalysis. medchemexpress.com Because the SIL-IS has nearly identical physicochemical properties to the analyte, it co-elutes chromatographically and experiences similar extraction recovery and ionization suppression or enhancement in the mass spectrometer. researchgate.net This allows it to accurately correct for variations during sample processing and analysis. nih.gov

A bioanalytical method using this compound as an internal standard must undergo rigorous validation to ensure its reliability. nih.gov Key validation parameters are assessed according to guidelines from regulatory agencies.

| Parameter | Description | Typical Acceptance Criteria |

|---|---|---|

| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) > 0.99 |

| Accuracy | The closeness of the measured concentration to the true concentration. | Mean value within ±15% of the nominal value (±20% at LLOQ) |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. | Coefficient of variation (CV) or Relative Standard Deviation (RSD) ≤15% (≤20% at LLOQ) |

| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte and IS. |

| Matrix Effect | The alteration of ionization efficiency by co-eluting matrix components. | The ratio of analyte response in the presence and absence of matrix should be consistent. |

| Stability | The chemical stability of the analyte in a given matrix under specific conditions for given time intervals. | Analyte concentration should be within ±15% of the initial concentration. |

By meeting these stringent validation criteria, an analytical method employing this compound provides high-quality, reliable data for its intended purpose. nih.govnih.gov

Linearity, Precision, and Accuracy Assessment

In the context of an analytical method, the response of this compound would ideally be assessed to ensure it is consistent across the analytical range of the target analyte.

Linearity: While a formal calibration curve for the internal standard is not typically generated in the same way as for the analyte, its response is monitored across all calibration standards. The expectation is that the peak area of the fixed concentration of this compound remains consistent, with minimal variation, across the entire range of analyte concentrations. Any significant trend in the internal standard's response could indicate a matrix effect or other issues with the analytical method.

Precision and Accuracy: The precision of the internal standard's response is a critical indicator of the reproducibility of the method. This would be evaluated by calculating the coefficient of variation (%CV) of the internal standard's peak area across multiple replicates of quality control (QC) samples at different concentration levels (low, medium, and high). A low %CV would indicate high precision. The accuracy of the method is primarily determined for the analyte, but a stable and consistent internal standard response is paramount for achieving accurate quantification of the analyte.

Hypothetical Data Table for Internal Standard Response Consistency

| QC Level | Mean Peak Area (n=6) | Standard Deviation | %CV |

|---|---|---|---|

| LLOQ | 1,520,000 | 45,600 | 3.0 |

| Low | 1,495,000 | 37,375 | 2.5 |

| Medium | 1,510,000 | 30,200 | 2.0 |

Limit of Detection (LOD) and Limit of Quantitation (LOQ) Determination

The LOD and LOQ are parameters determined for the analyte being quantified, not typically for the internal standard. The concentration of the internal standard is kept constant and well above its own detection limit to ensure a reliable and robust signal for normalization purposes throughout the analysis. The primary function of this compound is to ensure the accurate and precise measurement of the analyte down to its LLOQ.

Specificity and Selectivity Evaluation in Complex Matrices

Specificity and Selectivity are crucial for any analytical method. For this compound, this would involve demonstrating that no endogenous components or other metabolites in the biological matrix (e.g., plasma, urine) interfere with its detection. This is typically assessed by analyzing multiple blank matrix samples from different sources. The absence of any significant peak at the retention time and mass transition of the internal standard confirms its specificity. Furthermore, the method must be selective enough to distinguish this compound from the non-labeled Ramiprilat Diketopiperazine and other related substances.

Robustness and Ruggedness Testing

Robustness of an analytical method is its capacity to remain unaffected by small, but deliberate variations in method parameters. For a method employing this compound, robustness testing would involve analyzing samples while slightly altering conditions such as the mobile phase composition, pH, column temperature, and flow rate. The consistency of the internal standard's peak area and retention time under these varied conditions would be a key indicator of the method's robustness.

Ruggedness refers to the reproducibility of the method under different conditions, such as by different analysts, on different instruments, and on different days. Consistent performance of this compound across these variables would demonstrate the ruggedness of the analytical method.

V. Applications of Ramiprilat Diketopiperazine D5 in Research and Quality Control

Utilization as a Stable Isotope-Labeled Internal Standard in Quantitative Analysis

In the field of analytical chemistry, particularly in chromatographic and mass spectrometric methods, stable isotope-labeled (SIL) compounds are the gold standard for use as internal standards. Ramiprilat (B1678798) Diketopiperazine-d5 is ideally suited for this role in the quantitative analysis of its non-labeled counterpart, Ramiprilat Diketopiperazine.

The primary advantage of using a SIL internal standard like Ramiprilat Diketopiperazine-d5 is its ability to compensate for variations in analytical signals caused by matrix effects and inconsistencies in sample preparation. chromatographyonline.comnih.govnih.gov Matrix effects occur when components of a sample, other than the analyte of interest, interfere with the ionization process in mass spectrometry, leading to either suppression or enhancement of the signal. researchgate.net

Because this compound is chemically identical to the analyte (Ramiprilat Diketopiperazine) and differs only in isotopic composition, it exhibits nearly identical behavior during sample extraction, cleanup, chromatography, and ionization. chromatographyonline.com Any loss of analyte during sample processing or any signal fluctuation due to matrix effects will be mirrored by the SIL internal standard. researchgate.net By measuring the ratio of the analyte's signal to the internal standard's signal, analysts can achieve highly accurate and precise quantification, as this ratio remains constant even when absolute signal intensities vary.

Table 1: Comparison of Internal Standard Types in Quantitative Analysis

| Internal Standard Type | Principle of Operation | Advantages | Disadvantages |

|---|---|---|---|

| Stable Isotope-Labeled (e.g., this compound) | Co-elutes with the analyte and has the same chemical/physical properties. Differentiated by mass spectrometry. | Corrects for matrix effects, extraction recovery, and instrument variability with high fidelity. chromatographyonline.com | Higher cost and may not be available for all analytes. |

| Analog Internal Standard | A different molecule that is structurally similar to the analyte. | More readily available and less expensive than SIL standards. | May not perfectly mimic the analyte's behavior during extraction and ionization, leading to less accurate correction. |

| No Internal Standard | Quantification is based on the absolute signal of the analyte against an external calibration curve. | Simplest approach. | Highly susceptible to errors from matrix effects, injection volume variations, and sample loss. |

Regulatory bodies like the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) mandate strict control over impurities in pharmaceutical products. dntb.gov.uaresearchgate.net Ramipril (B1678797) is known to degrade, primarily through hydrolysis to ramiprilat (Impurity E) and cyclization to ramipril diketopiperazine (Impurity D). mdpi.com Accurate quantification of these impurities is essential to ensure the safety and efficacy of the final drug product.

This compound serves as an ideal internal standard for the precise measurement of the Ramiprilat Diketopiperazine impurity in ramipril bulk drug and finished dosage forms. synzeal.compharmaffiliates.comsynthinkchemicals.com By incorporating a known amount of the d5-labeled standard into the sample, analytical methods, such as High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS), can reliably quantify the level of the corresponding non-labeled impurity, ensuring compliance with pharmacopoeial limits. mdpi.comresearchgate.netresearchgate.net

Mechanistic Studies of Degradation Pathways

The use of isotopically labeled compounds is a powerful technique for investigating the mechanisms of chemical reactions, including the degradation of pharmaceuticals. musechem.com

Isotopic tracing with compounds like this compound allows researchers to follow the fate of atoms through a reaction pathway. nih.govnih.govresearchgate.net While the primary use of this compound is as an internal standard, the principle of isotopic labeling is fundamental to mechanistic studies. For instance, by synthesizing ramipril with deuterium (B1214612) atoms at specific positions and then inducing degradation, scientists can analyze the resulting degradation products, including the diketopiperazine derivative. The position of the deuterium labels in the final product provides definitive evidence about the bond formations and cleavages that occurred, thereby elucidating the precise intramolecular cyclization mechanism.

The stability of ramipril is known to be affected by environmental factors such as temperature, pH, and relative humidity (RH). nih.govresearchgate.netnih.govijprajournal.com Studies have shown that ramipril's degradation to form the diketopiperazine impurity is accelerated by heat and specific pH conditions. nih.govresearchgate.netmdpi.comresearchgate.net

In such stability and forced degradation studies, this compound can be used as a stable spike-in compound. Researchers can subject ramipril formulations to various stress conditions (e.g., high temperature, acidic/basic environments) and use the labeled diketopiperazine as a quantification standard to accurately measure the rate and extent of the formation of the unlabeled diketopiperazine impurity. nih.gov This allows for a precise evaluation of how different environmental factors influence specific degradation pathways.

Table 2: Factors Influencing Ramipril Degradation to Diketopiperazine

| Factor | Influence on Diketopiperazine Formation | Reference |

|---|---|---|

| Temperature | Increased temperature accelerates the rate of degradation. | nih.govmdpi.com |

| pH | Acidic to neutral conditions tend to favor the formation of the diketopiperazine derivative. Alkaline conditions favor hydrolysis to ramiprilat. | researchgate.netnih.gov |

| Humidity/Moisture | The presence of moisture can facilitate degradation pathways. | nih.govresearchgate.netnih.gov |

| Excipients | Interactions with other components in a pharmaceutical formulation can either stabilize or destabilize ramipril. | nih.gov |

Development of Reference Standards for Pharmacopoeial Compliance

Pharmacopoeias provide official reference standards to be used in the quality control testing of pharmaceuticals. pharmacopoeia.comnetascientific.com These standards are highly purified and well-characterized materials that ensure the consistency and validity of analytical results across different laboratories.

For impurities like Ramiprilat Diketopiperazine (also known as Ramipril Impurity K in the EP), having a corresponding stable isotope-labeled version is highly valuable. pharmacopoeia.com this compound can be used as an internal or reference standard in the development and validation of new, more sensitive analytical methods (e.g., LC-MS/MS) intended for pharmacopoeial use. nih.govijpsonline.com These advanced methods, which often rely on SIL internal standards for accuracy, are crucial for detecting and quantifying impurities at very low levels, ensuring that pharmaceutical products meet the stringent safety and quality requirements set by regulatory authorities. mdpi.commedpharmres.com

Q & A

Q. What is the role of Ramiprilat Diketopiperazine-d5 in Ramipril’s pharmacokinetic profile?

this compound is a deuterated isotopologue of Ramiprilat Diketopiperazine, a secondary metabolite formed during the hepatic metabolism of Ramipril. While Ramiprilat (the active metabolite) binds to angiotensin-converting enzyme (ACE), Ramiprilat Diketopiperazine is pharmacologically inactive. Its deuterated form is primarily used as an internal standard in mass spectrometry to improve quantification accuracy during pharmacokinetic studies. Key analytical methods include LC-MS/MS to track metabolic pathways and distinguish between active/inactive metabolites .

Q. How is this compound synthesized for use as a reference standard?

Synthesis involves cyclization of Ramiprilat under controlled acidic conditions to form the diketopiperazine core, followed by deuterium incorporation at specific positions (e.g., methyl groups) using deuterated reagents like D2O or deuterated alkyl halides. Purification is achieved via preparative HPLC with UV detection at 210 nm. Structural confirmation requires NMR (e.g., <sup>1</sup>H, <sup>13</sup>C) and high-resolution mass spectrometry (HRMS) to validate isotopic purity (>98% deuterium incorporation) .

Q. Which analytical techniques are most effective for quantifying this compound in biological matrices?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) in positive ion mode is the gold standard. Sample preparation typically involves solid-phase extraction (SPE) using C18 cartridges to isolate the metabolite from plasma or urine. Deuterated internal standards (e.g., this compound) mitigate matrix effects. Validation parameters per ISO 17025 guidelines include linearity (1–100 ng/mL), precision (CV <15%), and recovery (>80%) .

Advanced Research Questions

Q. How can contradictory data on this compound’s half-life in pharmacokinetic studies be resolved?

Discrepancies arise from saturable binding to ACE, leading to dose-dependent pharmacokinetics. At low doses (1.25–2.5 mg Ramipril), the terminal half-life exceeds 50 hours due to slow dissociation from ACE, while higher doses (5–10 mg) exhibit shorter half-lives (13–17 hours). Researchers must standardize study designs by controlling for renal function (e.g., creatinine clearance) and hepatic esterase activity, which influence metabolite formation rates .

Q. What experimental strategies differentiate this compound from structurally similar metabolites in metabolic studies?

Use isotopic labeling coupled with MS/MS fragmentation patterns: The deuterated compound will show distinct mass shifts (e.g., +5 Da) in precursor and product ions. Chromatographic separation via hydrophilic interaction liquid chromatography (HILIC) improves resolution of polar metabolites. Additionally, in vitro models (e.g., hepatocyte incubations with deuterated Ramipril) can trace the metabolite’s formation pathway .

Q. How should researchers design experiments to assess the stability of this compound under physiological conditions?

Conduct forced degradation studies at pH 1.2 (gastric fluid) and pH 7.4 (plasma) at 37°C over 24 hours. Monitor degradation products using LC-HRMS and quantify stability via peak area ratios. Kinetic modeling (e.g., first-order decay) determines degradation rate constants. For long-term storage stability, evaluate freeze-thaw cycles (-20°C to 25°C) and recommend lyophilization to prevent hydrolysis .

Q. What methodological challenges arise in developing cross-species toxicokinetic assays for this compound?

Interspecies variability in esterase activity and ACE binding affinity complicates extrapolation. Solutions include:

Q. How should researchers interpret conflicting data on this compound’s protein binding in vitro vs. in vivo?

In vitro assays often use ultracentrifugation or equilibrium dialysis, which may overestimate unbound fractions due to lack of physiological shear stress. In vivo, protein binding is dynamic and influenced by competing ligands (e.g., albumin). Address discrepancies by:

- Comparing free fractions using microdialysis in animal models.

- Applying mechanistic pharmacokinetic models that integrate pH-dependent binding and tissue partitioning .

Methodological Guidance

- Data Contradiction Analysis : Use the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to standardize variables across studies. For example, compare renal-impaired vs. healthy populations to isolate clearance mechanisms .

- Experimental Replication : Adhere to ISO 13528:2015 for interlaboratory comparisons, ensuring analytical reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.